

Ethyl 2-(indolin-4-yloxy)acetate CAS number and molecular weight

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Compound of Interest

Compound Name: Ethyl 2-(indolin-4-yloxy)acetate

Cat. No.: B1415165

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Technical Guide: Ethyl 2-(indolin-4-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(indolin-4-yloxy)acetate is a chemical compound containing an indoline scaffold, a common motif in pharmacologically active molecules. This guide provides a summary of its chemical properties and a detailed, proposed synthesis protocol. Due to the limited availability of public data, this document focuses on the chemical characteristics and a plausible synthetic route, providing a foundation for further research and development.

Chemical Data Summary

The key quantitative data for **Ethyl 2-(indolin-4-yloxy)acetate** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	947382-57-2	Publicly available chemical databases
Molecular Weight	221.25 g/mol	Calculated from molecular formula
Molecular Formula	C ₁₂ H ₁₅ NO ₃	Deduced from chemical structure

Proposed Synthesis Protocol

While specific experimental protocols for the synthesis of **Ethyl 2-(indolin-4-yloxy)acetate** are not readily available in published literature, a plausible and detailed two-step synthesis can be proposed based on established chemical reactions: the synthesis of the precursor 4-hydroxyindoline and subsequent O-alkylation.

Step 1: Synthesis of 4-Hydroxyindoline

The synthesis of the 4-hydroxyindoline precursor can be achieved through various reported methods for synthesizing 4-hydroxyindoles, followed by reduction of the indole ring. One potential route involves the cyclization of a suitable precursor.

Experimental Protocol:

- **Preparation of the Precursor:** A common method for the synthesis of 4-hydroxyindoles involves the palladium-catalyzed cyclization of ortho-vinyl anilines.
- **Cyclization Reaction:** The ortho-vinyl aniline precursor is dissolved in an appropriate organic solvent, such as toluene or DMF.
- A palladium catalyst, for example, Pd(OAc)₂, along with a suitable ligand like PPh₃, is added to the reaction mixture.
- The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield 4-hydroxyindole.
- Reduction to 4-Hydroxyindoline: The resulting 4-hydroxyindole is then reduced to 4-hydroxyindoline. A common method for this reduction is catalytic hydrogenation.
- 4-hydroxyindole is dissolved in a solvent such as ethanol or methanol.
- A catalyst, typically Palladium on carbon (Pd/C), is added to the solution.
- The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-hydroxyindoline.

Step 2: O-Alkylation of 4-Hydroxyindoline to Yield **Ethyl 2-(indolin-4-yloxy)acetate**

This step involves the Williamson ether synthesis, where the hydroxyl group of 4-hydroxyindoline reacts with ethyl bromoacetate.

Experimental Protocol:

- Reaction Setup: To a solution of 4-hydroxyindoline (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile, a base is added. A suitable base would be potassium carbonate (K_2CO_3 , 2-3 equivalents) to deprotonate the phenolic hydroxyl group.
- The mixture is stirred at room temperature for 30 minutes.
- Addition of Alkylating Agent: Ethyl bromoacetate (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.
- Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and stirred for several hours (typically 4-24 hours), with the progress of the reaction

monitored by TLC.

- Workup: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic impurities.
- Purification: The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is evaporated.
- The crude product, **Ethyl 2-(indolin-4-yloxy)acetate**, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the final, pure compound.

Synthesis Workflow

The logical relationship of the proposed synthesis is illustrated in the following diagram.



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Caption: Proposed two-step synthesis workflow for **Ethyl 2-(indolin-4-yloxy)acetate**.

Disclaimer: The experimental protocols provided are proposed based on general chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Signaling Pathways and Biological Activity

As of the date of this document, there is no publicly available information regarding the specific biological activity or associated signaling pathways for **Ethyl 2-(indolin-4-yloxy)acetate**.

Further research is required to elucidate its pharmacological profile. Researchers interested in this compound are encouraged to perform in vitro and in vivo studies to determine its potential therapeutic applications.

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